Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate
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Overview
Description
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate typically involves the formation of the indazole core followed by the introduction of the tetrahydropyran group. One common method involves the reaction of 1H-indazole-4-carboxylic acid with tetrahydro-2H-pyran-2-ylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The indazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-ylboronic acid
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester
Uniqueness
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate is unique due to its specific combination of the indazole and tetrahydropyran rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- CAS Number : 1000576-23-7
The compound features a tetrahydropyran ring fused to an indazole core, which is known for its diverse chemical reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For instance, it has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Receptor Modulation : Interaction with cellular receptors can lead to downstream signaling changes, impacting cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Experimental Data
A series of studies have investigated the biological effects of this compound. Below are key findings:
Anticancer Potential
Research indicates that this compound may possess anticancer properties due to its ability to inhibit critical enzymes involved in cancer cell proliferation. In vitro studies have shown that it can reduce the viability of cancer cell lines, including HeLa and HCT116, supporting further investigation into its therapeutic potential.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that it exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Properties
IUPAC Name |
methyl 1-(oxan-2-yl)indazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-14(17)10-5-4-6-12-11(10)9-15-16(12)13-7-2-3-8-19-13/h4-6,9,13H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPGXVKNEZHVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NN(C2=CC=C1)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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